CYP Isoform Selectivity Profile: BOMCC Covers CYP3A4/3A5/2C9 Whereas EOMCC Covers CYP1A2/2C19/2D6
BOMCC and its closest structural analog EOMCC are metabolized by non-overlapping CYP isoform panels, making them complementary rather than interchangeable screening reagents. In the Vivid® substrate mapping study, BOMCC is specifically metabolized by CYP2C9 and CYP3A4 (yielding CHC; Ex/Em 408/455 nm), whereas EOMCC is metabolized by CYP1A2, CYP2C19, and CYP2D6 . Independent menadione inhibition experiments confirmed this partitioning: BOMCC serves CYP2C8 (IC50 2.36 ± 0.11 µM), CYP2C9 (IC50 8.91 ± 0.57 µM), CYP3A5 (IC50 9.77 ± 3.33 µM), and CYP3A7 (IC50 5.92 ± 0.81 µM); EOMCC serves CYP2B6 (IC50 5.76 ± 0.78 µM), CYP2C19 (IC50 8.51 ± 0.38 µM), and CYP2D6 (IC50 4.60 ± 0.87 µM) . A further study comparing POR variants explicitly assigned BOMCC to CYP3A4, CYP3A5, and CYP2C9, and EOMCC to CYP2C19 . This structured isoform selectivity means that a screening panel for CYP3A4 and CYP2C9 inhibition requires BOMCC; EOMCC cannot substitute.
| Evidence Dimension | CYP isoform substrate selectivity (panel coverage) |
|---|---|
| Target Compound Data | BOMCC: CYP2C8, CYP2C9, CYP3A4, CYP3A5, CYP3A7, CYP2B6, CYP2C24, CYP51 |
| Comparator Or Baseline | EOMCC: CYP1A2, CYP2B6, CYP2C19, CYP2D6, CYP2E1; BFC: CYP3A4 only; Coumarin: CYP2A6 only |
| Quantified Difference | BOMCC and EOMCC share only CYP2B6 as an overlapping target; all other isoform assignments are mutually exclusive |
| Conditions | Recombinant human CYP Supersomes™ / BACULOSOMES™ with fluorogenic substrate at selective concentrations; menadione inhibition IC50 determinations (n=3) |
Why This Matters
For procurement, selecting BOMCC over EOMCC is determined by which CYP isoforms are in the screening panel—BOMCC is mandatory for CYP2C8, CYP2C9, CYP3A4, CYP3A5, and CYP3A7; EOMCC is mandatory for CYP1A2, CYP2C19, and CYP2D6; the two substrates are procedural complements, not functional substitutes.
- [1] McLaughlin LA et al. (2008) Table 1: Substrate-CYP-Metabolite mapping. High Throughput. 2018;7(4):29. doi:10.3390/ht7040029. View Source
- [2] Feng S, He X, Rowland A, et al. (2015) Table 1: Menadione IC50 values (mean ± SE, n=3) against recombinant CYPs. Mol Pharmacol. 2015;88(4):694–708. doi:10.1124/mol.115.099325. View Source
- [3] Rojas Velazquez MN et al. (2020) Fig. 1: Assay of CYP3A4, CYP3A5, CYP2C9 with BOMCC; CYP2C19 with EOMCC. J Biol Chem. 2020;295(26):8788–8801. doi:10.1074/jbc.RA120.013268. View Source
